

GR83895 and Integrin Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: GR83895
Cat. No.: B15586731

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Summary

GR83895 is a synthetic peptidomimetic based on the Arg-Gly-Asp (RGD) sequence, a well-established recognition motif for a variety of integrin receptors. Primarily characterized as an inhibitor of platelet aggregation, **GR83895** demonstrates a notable affinity for the platelet integrin $\alpha\text{IIb}\beta_3$, also known as glycoprotein IIb/IIIa, which plays a critical role in thrombosis by binding fibrinogen. This document provides a comprehensive overview of the binding affinity of **GR83895**, its mechanism of action, and detailed experimental protocols for assessing its interaction with integrins.

Quantitative Binding Affinity Data

The primary reported activity of **GR83895** is its ability to inhibit adenosine diphosphate (ADP)-induced aggregation of human platelets. This inhibitory effect is a direct consequence of its binding to the $\alpha\text{IIb}\beta_3$ integrin, thereby blocking the binding of fibrinogen and preventing the formation of platelet aggregates.

Compound	Target Integrin	Assay Type	Agonist	Cell Type/System	IC50 (μM)	Reference
GR83895	αIIbβ3	Platelet Aggregation	ADP	Human Gel-Filtered Platelets	0.9	[1]

IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to inhibit a biological process or response by 50%.

At present, detailed quantitative binding data (e.g., Kd, Ki) for **GR83895** across a broader panel of integrins is not widely published in readily accessible literature. The primary focus of its initial characterization was on its anti-platelet activity.

Mechanism of Action: RGD Mimicry and Integrin Antagonism

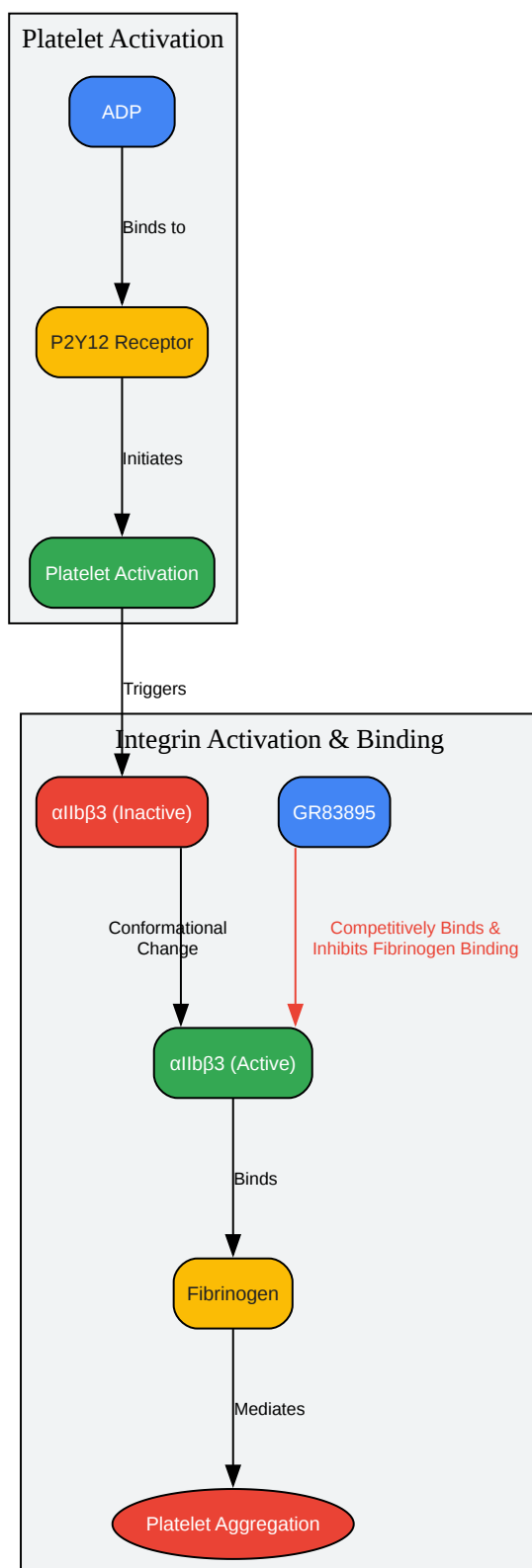
Integrins are heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The RGD sequence is a common recognition site for many integrins, including αIIbβ3, αvβ3, α5β1, and others. **GR83895**, as an RGD-based peptide, acts as a competitive antagonist at the RGD binding site on integrins.

In the context of platelet aggregation, the mechanism can be summarized as follows:

- **Platelet Activation:** Agonists such as ADP, thrombin, or collagen activate platelets.
- **Integrin Conformational Change:** This activation triggers a conformational change in the αIIbβ3 integrin, exposing its RGD-binding site.
- **Fibrinogen Binding:** Activated αIIbβ3 binds to fibrinogen, which acts as a molecular bridge, linking adjacent platelets together.
- **Platelet Aggregation:** This cross-linking of platelets leads to the formation of a platelet plug.

GR83895 intervenes at step 3 by binding to the activated $\alpha\text{IIb}\beta\text{3}$ integrin, thereby preventing fibrinogen from binding and inhibiting the subsequent aggregation cascade.

Signaling Pathway of Platelet Aggregation Inhibition



[Click to download full resolution via product page](#)

Caption: **GR83895** competitively inhibits fibrinogen binding to activated α IIb β 3 integrin.

Experimental Protocols

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets in response to ADP.

a. Materials:

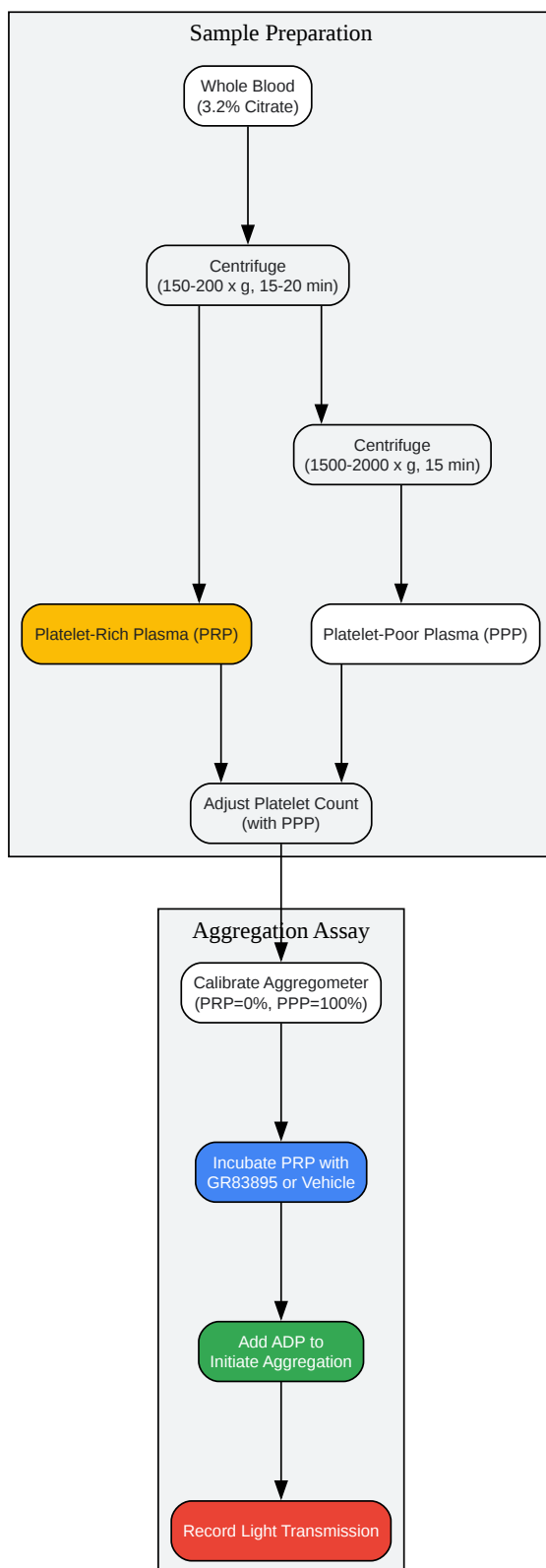
- Human whole blood collected in 3.2% sodium citrate tubes.
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- Adenosine diphosphate (ADP) stock solution.
- **GR83895** or other test compounds.
- Saline or appropriate vehicle control.
- Platelet aggregometer.

b. Method:

- PRP and PPP Preparation:
 - Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
 - Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
 - Adjust the platelet count in the PRP to $2.5-3.0 \times 10^8$ platelets/mL using PPP.
- Assay Procedure:
 - Pre-warm PRP and PPP to 37°C.
 - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
 - Add a defined volume of PRP to the aggregometer cuvettes with a stir bar.

- Add the test compound (**GR83895**) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
- Initiate aggregation by adding a submaximal concentration of ADP (typically 5-10 μM).
- Record the change in light transmission for a set period (e.g., 5-10 minutes).
- Data Analysis:
 - The percentage of aggregation is calculated from the change in light transmission.
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Platelet Aggregation Assay



[Click to download full resolution via product page](#)

Caption: Workflow for performing an ADP-induced platelet aggregation assay.

Competitive Solid-Phase Integrin Binding Assay

This in vitro assay measures the ability of a compound to compete with a known ligand for binding to a purified, immobilized integrin.

a. Materials:

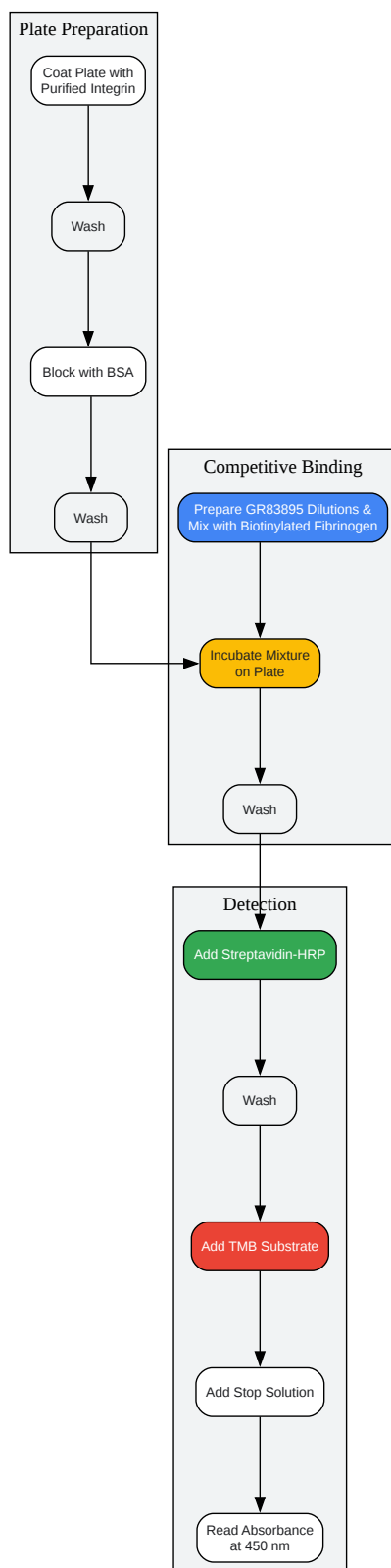
- Purified integrin $\alpha\text{IIb}\beta\text{3}$ (or other integrins of interest).
- High-binding 96-well microtiter plates.
- Biotinylated fibrinogen (or another suitable biotinylated ligand).
- **GR83895** or other test compounds.
- Blocking buffer (e.g., PBS with 1% BSA).
- Wash buffer (e.g., PBS with 0.05% Tween-20).
- Streptavidin-Horseradish Peroxidase (HRP) conjugate.
- TMB substrate.
- Stop solution (e.g., 2N H_2SO_4).
- Microplate reader.

b. Method:

- Plate Coating:
 - Coat the wells of a 96-well plate with purified integrin overnight at 4°C.
 - Wash the wells with wash buffer to remove unbound integrin.
- Blocking:
 - Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

- Wash the wells.
- Competitive Binding:
 - Prepare serial dilutions of the test compound (**GR83895**).
 - In a separate plate or tubes, pre-incubate the diluted test compound with a fixed concentration of biotinylated fibrinogen.
 - Transfer the mixture to the integrin-coated plate.
 - Incubate for 1-2 hours at room temperature to allow for competitive binding.
 - Wash the wells to remove unbound reagents.
- Detection:
 - Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
 - Wash the wells.
 - Add TMB substrate and incubate in the dark until a color develops.
 - Stop the reaction with a stop solution.
- Data Analysis:
 - Measure the absorbance at 450 nm using a microplate reader.
 - The signal is inversely proportional to the binding of the test compound.
 - Calculate the percentage of inhibition for each concentration of the test compound.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Competitive Integrin Binding Assay



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive solid-phase integrin binding assay.

Conclusion

GR83895 is a potent inhibitor of ADP-induced platelet aggregation, acting as an RGD-mimetic antagonist of the $\alpha\text{IIb}\beta\text{3}$ integrin. While its primary characterization has focused on its anti-thrombotic potential, the provided experimental protocols can be adapted to further explore its binding affinity and selectivity across a wider range of RGD-dependent integrins. Such studies would be invaluable for a more complete understanding of its pharmacological profile and for guiding the development of more specific integrin-targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [GR83895 and Integrin Binding Affinity: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15586731/docs#gr83895-and-integrin-binding-affinity-a-technical-guide\]](https://www.benchchem.com/product/b15586731/docs#gr83895-and-integrin-binding-affinity-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)